Dimethyl acid pyrophosphate

Leavening acid Neutralizing value Baking powder formulation

Dimethyl acid pyrophosphate (DMAPP; CAS 26644-00-8), systematically named P,P'-dimethyl dihydrogen diphosphate, is an organophosphate ester with the molecular formula C2H8O7P2 and a molecular weight of approximately 206.03 g/mol. It appears as a colorless liquid that is noncombustible and about the same density as water, slowly dissolving in aqueous systems.

Molecular Formula C2H8O7P2
Molecular Weight 206.03 g/mol
CAS No. 26644-00-8
Cat. No. B3432473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl acid pyrophosphate
CAS26644-00-8
Molecular FormulaC2H8O7P2
Molecular Weight206.03 g/mol
Structural Identifiers
SMILESCOP(=O)(O)OP(=O)(O)OC
InChIInChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)
InChIKeyBPNLLIHZSAFABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Acid Pyrophosphate (CAS 26644-00-8): Procurement-Ready Identity and Baseline Characterization


Dimethyl acid pyrophosphate (DMAPP; CAS 26644-00-8), systematically named P,P'-dimethyl dihydrogen diphosphate, is an organophosphate ester with the molecular formula C2H8O7P2 and a molecular weight of approximately 206.03 g/mol [1]. It appears as a colorless liquid that is noncombustible and about the same density as water, slowly dissolving in aqueous systems [2]. The compound belongs to the pyrophosphate family, characterized by two phosphorus atoms connected through a bridging oxygen atom, with each phosphorus bearing one methyl ester linkage and one acidic hydroxyl group [3]. In the food industry, it is recognized as an inorganic leavening acid used in baking powders, where it reacts with sodium bicarbonate to release carbon dioxide [4]. Beyond food applications, DMAPP functions as a phosphorylating agent in organic synthesis and as an acid catalyst and accelerator in resin and coating formulations .

Why Generic Substitution of Dimethyl Acid Pyrophosphate (CAS 26644-00-8) Fails: Sodium Content and Reaction Kinetics


Generic substitution of dimethyl acid pyrophosphate with other in-class leavening acids introduces substantial functional divergence that cannot be mitigated through simple stoichiometric adjustment. The compound's sodium-free composition—a structural feature absent from industry-standard alternatives such as sodium acid pyrophosphate (SAPP), sodium aluminum phosphate (SALP), and sodium aluminum sulfate (SAS)—directly affects sodium labeling requirements and formulation space for reduced-sodium products [1]. Furthermore, DMAPP exhibits a distinct neutralizing value (NV) and rate of reaction (ROR) profile compared to other inorganic leavening acids, meaning that direct weight-for-weight substitution would alter both the timing and total volume of carbon dioxide evolution during baking [2]. In industrial resin and coating applications, DMAPP functions as a metal-free acid catalyst, whereas substituting with sulfonic acid catalysts or metal-based alternatives introduces metallic residues and alters cure kinetics, factors that are not interchangeable without reformulation . The compound's dual phosphate ester structure also confers unique phosphorylation reactivity in organic synthesis that cannot be replicated by simpler phosphate monoesters or inorganic pyrophosphates .

Dimethyl Acid Pyrophosphate (CAS 26644-00-8): Quantified Differentiation Against In-Class Comparators


Neutralizing Value (NV) Advantage of Dimethyl Acid Pyrophosphate vs. Sodium Acid Pyrophosphate (SAPP)

Dimethyl acid pyrophosphate (DMP) demonstrates a neutralizing value (NV) of approximately 55, which is approximately 19.5% lower than sodium acid pyrophosphate (SAPP), which has a standard NV of approximately 68 [1]. This quantitative difference is directly relevant to formulation: achieving the same degree of sodium bicarbonate neutralization requires approximately 1.24 times more DMP by weight than SAPP, or conversely, substituting SAPP with DMP on an equal-weight basis would result in incomplete leavening [1].

Leavening acid Neutralizing value Baking powder formulation

Sodium-Free Composition: Dimethyl Acid Pyrophosphate vs. Sodium-Containing Leavening Acids

Dimethyl acid pyrophosphate (C2H8O7P2) contains zero sodium by molecular structure, whereas the most widely used leavening acid, sodium acid pyrophosphate (SAPP, Na2H2P2O7), contributes approximately 20.8% sodium by weight [1]. This structural distinction has direct labeling and nutritional implications: SAPP adds approximately 208 mg of sodium per gram of leavening acid used, while DMP adds 0 mg [1]. The patent literature on phosphate-based leavening acids explicitly identifies sodium-free phosphates as a solution to reduce salt intake in food formulations [2].

Sodium reduction Low-sodium formulation Food additive labeling

Taste Profile Differentiation: Absence of Metallic Aftertaste vs. Aluminum-Containing Leavening Acids

Dimethyl acid pyrophosphate is reported to provide consistent leavening results without leaving a metallic aftertaste, in contrast to some other leavening agents . This sensory characteristic is particularly relevant when compared to sodium aluminum phosphate (SALP) and sodium aluminum sulfate (SAS), which are aluminum-containing leavening acids commonly associated with residual metallic flavor notes in finished baked goods .

Sensory evaluation Metallic aftertaste Baked goods flavor

Industrial Catalyst Function: Metal-Free Acid Curing Agent for Resin and Coating Systems

Dimethyl acid pyrophosphate functions as a polymerizing agent, curing catalyst, and accelerator in resins and coatings, in addition to serving as a surfactant and stabilizer . Unlike para-toluenesulfonic acid (PTSA) and other sulfonic acid catalysts commonly used in amino resin crosslinking, DMAPP is a phosphate ester-based acid catalyst that contains no sulfur and introduces no metallic residues . This structural distinction is material to applications where sulfur content or metal contamination must be minimized.

Acid catalyst Resin curing Coatings accelerator Metal-free catalyst

Phosphorylating Reagent Selectivity: Dimethyl Acid Pyrophosphate as a Phosphate Transfer Agent

Dimethyl acid pyrophosphate serves as a phosphorylating agent in organic synthesis, facilitating the formation of phosphonate esters and other organophosphorus derivatives through reaction with alcohols and amines . This reactivity profile distinguishes DMAPP from simpler phosphate monoesters (e.g., dimethyl phosphate) and from inorganic pyrophosphates, which lack the mixed ester/acid functionality that enables controlled phosphate transfer . A frequently employed synthetic route involves reaction of dimethyl phosphate with phosphorus oxychloride under controlled conditions .

Phosphorylation Organic synthesis Phosphonate ester

Dimethyl Acid Pyrophosphate (CAS 26644-00-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Reduced-Sodium Baked Goods Requiring Sodium-Free Leavening Acid

Formulators developing reduced-sodium or sodium-free baked goods can select dimethyl acid pyrophosphate (DMP) as the leavening acid component. With a molecular formula containing zero sodium atoms (C2H8O7P2), DMP contributes 0 mg of sodium per gram of leavening acid used [1]. This contrasts directly with sodium acid pyrophosphate (SAPP), which contributes approximately 208 mg of sodium per gram [1]. Formulators must account for the NV differential: DMP has an NV of approximately 55 versus SAPP's NV of 68, meaning that approximately 1.24× more DMP by weight is required to achieve equivalent sodium bicarbonate neutralization [2]. This scenario applies to baked goods targeting 'low sodium' or 'reduced sodium' label claims, as well as sodium-restricted dietary formulations. Sodium-free phosphates are explicitly identified in the patent literature as solutions to reduce salt intake in food [3].

Premium Baked Goods Requiring Flavor-Neutral Leavening Without Metallic Aftertaste

Dimethyl acid pyrophosphate is appropriate for premium baked goods where flavor neutrality is a critical quality attribute. Unlike aluminum-containing leavening acids such as sodium aluminum phosphate (SALP) and sodium aluminum sulfate (SAS), DMP is reported to provide leavening action without leaving a metallic aftertaste in finished products [1]. This sensory differentiation supports applications in delicate-flavored cakes, pastries, and other baked goods where off-flavors from leavening acid residues would compromise consumer acceptance. DMP is an inorganic leavening acid that can be formulated with sodium bicarbonate and appropriate carriers to produce baking powders tailored for flavor-sensitive applications [2].

Sulfur-Free and Metal-Free Acid Catalysis for Resin and Coating Cure Acceleration

Industrial formulators of amino resin crosslinking systems, particularly for applications requiring sulfur-free or metal-free catalysis, can employ dimethyl acid pyrophosphate as a curing catalyst and accelerator [1]. DMAPP is a phosphate ester-based acid catalyst that contains no sulfur and introduces no metallic residues, distinguishing it from conventional sulfonic acid catalysts such as para-toluenesulfonic acid (PTSA) and from metal-based catalyst systems [1]. This compositional differentiation is material to electronics coatings, food-contact packaging coatings, and high-purity industrial finishes where sulfur content or metal contamination must be minimized. DMAPP also provides surfactant and stabilizer functionality in these systems [1].

Phosphorylation of Alcohols and Amines in Organic Synthesis

Synthetic organic chemists requiring controlled phosphorylation of alcohols or amines can utilize dimethyl acid pyrophosphate as a phosphorylating agent [1]. DMAPP transfers phosphate groups to nucleophilic substrates, facilitating the formation of phosphonate esters and other organophosphorus derivatives [1]. This reactivity profile stems from the compound's mixed ester/acid pyrophosphate structure, which distinguishes it from simpler phosphate monoesters (e.g., dimethyl phosphate) that lack the pyrophosphate leaving group functionality. The compound is commercially available from research chemical suppliers in ≥95% purity and is recommended for storage at -20°C [2]. A standard synthetic route for DMAPP involves reaction of dimethyl phosphate with phosphorus oxychloride [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl acid pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.